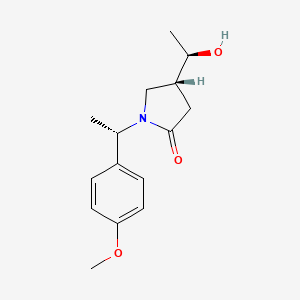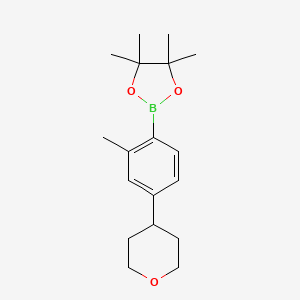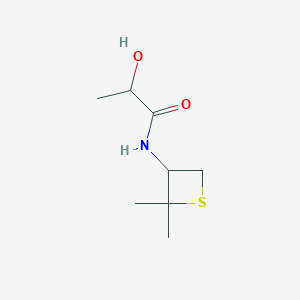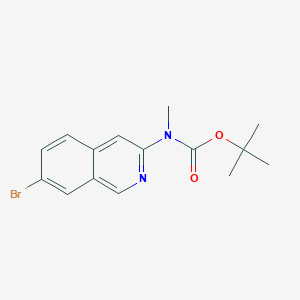
Methyl 6-chloro-5-hydroxy-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 5th position, and a methyl group at the 2nd position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-hydroxy-2-methylnicotinate typically involves the chlorination of a nicotinic acid derivative followed by esterification. One common method includes the reaction of 6-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-5-oxo-2-methylnicotinate.
Reduction: Formation of 6-chloro-5-hydroxy-2-methylnicotinate.
Substitution: Formation of 6-amino-5-hydroxy-2-methylnicotinate or 6-thio-5-hydroxy-2-methylnicotinate.
Scientific Research Applications
Methyl 6-chloro-5-hydroxy-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups on the nicotinate ring can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-methoxynicotinate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl nicotinate: Lacks the chloro and hydroxy groups, making it less reactive.
6-Chloro-5-hydroxy-2-methylnicotinic acid: Similar structure but in the acid form rather than the ester.
Uniqueness
Methyl 6-chloro-5-hydroxy-2-methylnicotinate is unique due to the presence of both chloro and hydroxy groups on the nicotinate ring, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 6-chloro-5-hydroxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(11)7(9)10-4/h3,11H,1-2H3 |
InChI Key |
DZOPNZQJTJNXFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


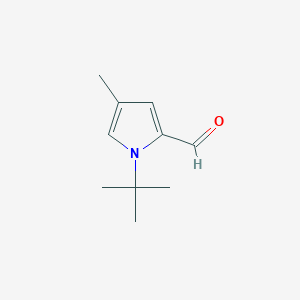

![4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid](/img/structure/B13002514.png)
![1-Isobutyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B13002520.png)
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13002524.png)

![N-Methyl-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13002533.png)

![2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13002536.png)

